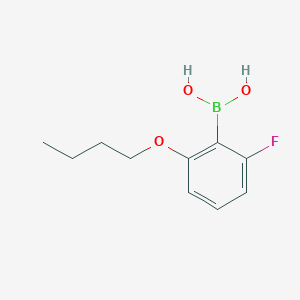

2-Butoxy-6-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

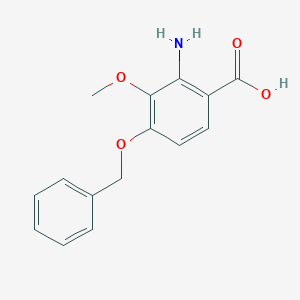

2-Butoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . It is a valuable building block in organic synthesis .

Chemical Reactions Analysis

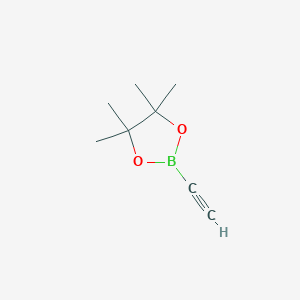

Pinacol boronic esters, including 2-Butoxy-6-fluorophenylboronic acid, are highly valuable building blocks in organic synthesis. They are used in many protocols for the functionalizing deboronation of alkyl boronic esters . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

2-Butoxy-6-fluorophenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±52.0 °C at 760 mmHg, and a flash point of 159.5±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.20 .Applications De Recherche Scientifique

Biomedical Compound

“2-Butoxy-6-fluorophenylboronic acid” is a biomedical compound . It serves as an indispensable element for crafting intricate targeted therapeutic regimens .

Cancer Research

This compound has applications in combating cancer . It could potentially be used in the development of new cancer treatments, although more research is needed to fully understand its potential.

Anti-Inflammatory Research

“2-Butoxy-6-fluorophenylboronic acid” also has applications in alleviating inflammatory ailments . It could be used in the development of new anti-inflammatory drugs.

Material Science

While not directly mentioned for “2-Butoxy-6-fluorophenylboronic acid”, similar compounds like “2-Butoxy-5-fluorophenylboronic acid” have been used as a precursor for the synthesis of new functional materials with specific optical or electronic properties. It’s possible that “2-Butoxy-6-fluorophenylboronic acid” could have similar applications.

Organic Chemistry

Again, similar compounds have been utilized in the exploration of new synthetic methodologies and reaction mechanisms. “2-Butoxy-6-fluorophenylboronic acid” could potentially be used in a similar manner.

Mécanisme D'action

Target of Action

The primary target of 2-Butoxy-6-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by 2-Butoxy-6-fluorophenylboronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Pharmacokinetics

Organoboron compounds are generally stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 2-Butoxy-6-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of 2-Butoxy-6-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

(2-butoxy-6-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPOYUEAHISTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584542 |

Source

|

| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870777-19-8 |

Source

|

| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)